molecular formula C19H17N3O2S B2664918 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-33-2

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

Cat. No. B2664918
M. Wt: 351.42
InChI Key: UWFXNFXYWLYMGU-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring . The exact structure of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on the specific arrangement of the naphthalene and sulfonamide groups.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide” would depend on its specific structure. In general, imidazo[1,2-a]pyridines are solid at room temperature .

Scientific Research Applications

Cancer Therapeutics

A novel series of selenylated imidazo[1,2-a]pyridines, related structurally to N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide, demonstrated promising activity against breast cancer cells. The compounds showed high cytotoxicity towards MCF-7 cells and induced cell death by apoptosis, highlighting their potential as anticancer agents (Almeida et al., 2018).

Polymer Science

Research into sulfonated polyimides containing pyridine rings in the polymer backbone, synthesized through polycondensation, revealed high thermal stability and good mechanical properties. These polymers, derived from a similar naphthalene sulfonamide structure, exhibited potential for advanced material applications, demonstrating flexibility, transparency, and toughness (Lei et al., 2009).

Surfactant and Ionic Liquid Development

A study focused on the synthesis of new surface-active ionic liquids based on a naphthalene sulfonate anion showed high thermal stability and improved surfactant characteristics. These new chemicals, leveraging the structural motifs similar to N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide, offer potential in reducing interfacial tension, demonstrating their applicability in various industrial processes (Fernández-Stefanuto et al., 2020).

Binding Studies and Fluorescent Probing

Utilizing N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound structurally related to N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide, a study investigated the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This research highlights the utility of similar compounds in developing sensitive and rapid determination methods for studying protein-ligand interactions (Jun et al., 1971).

Future Directions

The future directions for research on imidazo[1,2-a]pyridines could involve exploring their potential as therapeutic agents given their diverse bioactivity . Additionally, developing more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXNFXYWLYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

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